An In-depth Technical Guide to Benzofuran-6-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Benzofuran-6-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzofuran-6-carbaldehyde
Benzofuran-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure, composed of a fused benzene and furan ring, coupled with the reactive aldehyde functionality at the 6-position, makes it a versatile scaffold for the synthesis of complex molecular architectures with significant biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzofuran-6-carbaldehyde, with a particular focus on its role as a key intermediate in the synthesis of therapeutic agents. Understanding the nuances of this compound is critical for researchers aiming to design and develop novel pharmaceuticals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of Benzofuran-6-carbaldehyde is fundamental for its application in synthesis and for quality control.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123297-88-1 | |
| Molecular Formula | C₉H₆O₂ | |
| Molecular Weight | 146.15 g/mol | |
| Boiling Point | 252 °C | [1] |
| Density | 1.238 g/cm³ | [1] |
| Appearance | Not explicitly found, but related compounds are often crystalline solids. | |
| Solubility | Not explicitly found, but expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan protons, as well as a characteristic downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >190 ppm). The chemical shifts of the other carbons in the benzofuran ring will be influenced by the electron-withdrawing nature of the aldehyde group.[2][3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically in the region of 1690-1715 cm⁻¹.[4] Additionally, C-H stretching vibrations of the aromatic and furan rings, as well as C-O-C stretching of the furan ring, will be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 146). The fragmentation pattern will likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the benzofuran ring system.[5]
Synthesis of Benzofuran-6-carbaldehyde: A Strategic Approach
The synthesis of Benzofuran-6-carbaldehyde can be approached through several strategic routes, often involving the construction of the benzofuran core followed by the introduction of the aldehyde functionality. A common and effective method involves the oxidation of the corresponding alcohol, (benzofuran-6-yl)methanol.
Protocol: Oxidation of (Benzofuran-6-yl)methanol
This protocol describes a standard laboratory procedure for the synthesis of Benzofuran-6-carbaldehyde via the oxidation of (benzofuran-6-yl)methanol using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Materials:
-
(Benzofuran-6-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required, though this reaction is often run at room temperature)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (benzofuran-6-yl)methanol in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (typically 1.5 equivalents) relative to the alcohol. For every 1 gram of PCC, approximately 1 gram of silica gel or Celatom® can be added to the reaction mixture to facilitate workup by adsorbing the chromium byproducts.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the product aldehyde.
-
Workup: Upon completion of the reaction, dilute the mixture with additional dichloromethane.
-
Filtration: Pass the reaction mixture through a short pad of silica gel or Celatom® to filter out the chromium residues. Wash the pad with additional dichloromethane to ensure complete recovery of the product.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Benzofuran-6-carbaldehyde.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the introduction of water, which could potentially interfere with the reaction or lead to the formation of byproducts.
-
PCC as Oxidant: PCC is chosen for its mild and selective nature in oxidizing primary alcohols to aldehydes. Stronger oxidizing agents could lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid.
-
Silica Gel/Celatom® in Reaction: The addition of an adsorbent like silica gel or Celatom® during the reaction simplifies the workup by adsorbing the tarry chromium byproducts, making the filtration more efficient.
Caption: Oxidation of (benzofuran-6-yl)methanol to Benzofuran-6-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Benzofuran-6-carbaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of transformations, making it a valuable intermediate for the synthesis of more complex molecules. The benzofuran ring itself can also participate in certain reactions, although it is generally less reactive towards electrophilic substitution than simpler aromatic systems.
Key Reactions of the Aldehyde Group
-
Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid, Benzofuran-6-carboxylic acid. This transformation is particularly significant as Benzofuran-6-carboxylic acid is a key intermediate in the synthesis of the drug Lifitegrast, used for the treatment of dry eye disease.[6][7][8][9] Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone).
-
Reduction to Alcohol: The aldehyde can be reduced to the primary alcohol, (benzofuran-6-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[10] By reacting Benzofuran-6-carbaldehyde with a phosphorus ylide, a wide variety of vinyl-substituted benzofurans can be synthesized. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.
Protocol: Wittig Reaction of Benzofuran-6-carbaldehyde
This protocol outlines a general procedure for the olefination of Benzofuran-6-carbaldehyde using a stabilized phosphorus ylide, which typically favors the formation of the (E)-alkene.
Materials:
-
Benzofuran-6-carbaldehyde
-
A suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetate)
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide, or n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Ylide Generation: In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add the base to the suspension. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C or room temperature for a specified time to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve Benzofuran-6-carbaldehyde in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired alkene.
Trustworthiness of the Protocol: This protocol is a standard and widely used method for olefination. The progress of the reaction can be easily monitored by TLC, and the final product can be purified and characterized using standard analytical techniques (NMR, MS, etc.) to confirm its identity and purity.
Caption: Wittig reaction of Benzofuran-6-carbaldehyde to form a vinyl-substituted benzofuran.
Application in Drug Synthesis: The Case of Lifitegrast
The significance of Benzofuran-6-carbaldehyde in the pharmaceutical industry is underscored by its role as a precursor to Benzofuran-6-carboxylic acid, a key intermediate in the synthesis of Lifitegrast.[6][7][8][9] Lifitegrast is an FDA-approved drug for the treatment of the signs and symptoms of dry eye disease.
The synthetic pathway to Lifitegrast involves the coupling of Benzofuran-6-carboxylic acid with another complex fragment. The conversion of Benzofuran-6-carbaldehyde to the carboxylic acid is a straightforward oxidation reaction, as previously described. This transformation highlights the strategic importance of Benzofuran-6-carbaldehyde as a readily available starting material for the synthesis of this important therapeutic agent.
Caption: Synthetic relationship between Benzofuran-6-carbaldehyde and Lifitegrast.
Safety and Handling
Benzofuran-6-carbaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Benzofuran-6-carbaldehyde is a valuable and versatile building block in organic synthesis, with particular importance in the field of drug discovery. Its unique combination of a rigid benzofuran scaffold and a reactive aldehyde group allows for the construction of a wide range of complex molecules with diverse biological activities. The ability to readily synthesize and functionalize this compound, as demonstrated by its role in the synthesis of Lifitegrast, ensures its continued importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the development of new and innovative medicines.
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